molecular formula C5H12ClN B6225556 (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride CAS No. 2770353-37-0

(1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride

Cat. No. B6225556
CAS RN: 2770353-37-0
M. Wt: 121.6
InChI Key:
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Description

(1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride, also known as (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl, is an organic compound with diverse applications in scientific research. It is a cyclopropanamine derivative, a type of cyclic amine which is a cyclic derivative of ammonia. This compound has been used in research to study the effects of cyclopropanamine derivatives on biochemical and physiological processes, and its synthesis method has been extensively studied.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl is not fully understood. However, it is believed that this compound acts as an inhibitor of monoamine oxidase, an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase is thought to be responsible for the pharmacological effects of (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl have been studied in several research studies. It has been found to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase is thought to be responsible for the pharmacological effects of (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl, including increased levels of neurotransmitters in the brain. It has also been found to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it a safe compound to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, making it difficult to use in some experiments. Additionally, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict the effects of this compound in experiments.

Future Directions

There are several potential future directions for research on (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl. Further research could be conducted to better understand the mechanism of action of this compound, including its effects on biochemical and physiological processes. Additionally, further research could be conducted to identify potential therapeutic applications of this compound, such as the treatment of depression and anxiety. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research could be conducted to identify potential uses of this compound in industrial applications, such as the production of pharmaceuticals and other chemicals.

Synthesis Methods

The synthesis of (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl involves several steps. The first step involves the formation of a cyclopropanamine derivative by reacting cyclopropanecarboxylic acid with ammonia in the presence of an acid catalyst. The second step involves the conversion of the cyclopropanamine derivative to (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl by reacting it with a halogenating agent such as bromine or chlorine in the presence of an acid catalyst. The third step involves the purification of (1R,2R)-1,2-dimethylcyclopropan-1-amine HCl by recrystallization.

Scientific Research Applications

(1R,2R)-1,2-dimethylcyclopropan-1-amine HCl has been used in scientific research as a model compound to study the effects of cyclopropanamine derivatives on biochemical and physiological processes. It has been used in studies of the pharmacological effects of cyclopropanamine derivatives, and its ability to inhibit the enzyme monoamine oxidase has been studied. It has also been used in studies of the effects of cyclopropanamine derivatives on neurotransmitter release.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride involves the reaction of cyclopropane with methylamine followed by reduction and salt formation.", "Starting Materials": [ "Cyclopropane", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Cyclopropane is reacted with excess methylamine in the presence of a catalyst such as platinum or palladium to form (1R,2R)-1,2-dimethylcyclopropan-1-amine.", "The resulting amine is then reduced using sodium borohydride to form the corresponding amine hydrochloride salt.", "The amine hydrochloride salt is obtained by adding hydrochloric acid to the amine and isolating the salt by filtration or crystallization." ] }

CAS RN

2770353-37-0

Product Name

(1R,2R)-1,2-dimethylcyclopropan-1-amine hydrochloride

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Purity

95

Origin of Product

United States

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